molecular formula C15H18N2O4S B6627721 N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide

Cat. No. B6627721
M. Wt: 322.4 g/mol
InChI Key: DGVUNMGXHVVPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide, also known as NSC 743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 is believed to exert its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are crucial for cancer cell survival and growth. By inhibiting HSP90, N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 has been found to inhibit the migration and invasion of cancer cells, which is crucial for preventing cancer metastasis.

Advantages and Limitations for Lab Experiments

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, its complex synthesis method and limited availability may pose challenges for large-scale experiments.

Future Directions

Future research on N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 should focus on optimizing its synthesis method and investigating its efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate its mechanism of action and potential applications in combination with other anticancer agents.

Synthesis Methods

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 can be synthesized via a multi-step process involving the reaction of 2-amino-6-methylquinoline with various reagents, including 1,3-propanesultone, sodium hydride, and methyl iodide. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide 743380 has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

N-(1-methoxypropan-2-ylsulfonyl)-2-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-4-5-12-8-13(6-7-14(12)16-10)15(18)17-22(19,20)11(2)9-21-3/h4-8,11H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVUNMGXHVVPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NS(=O)(=O)C(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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